N-[2-(2-butan-2-ylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often studied for its interactions and reactions due to its specific functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps. The initial step often includes the reaction of 2-sec-butylphenol with ethylene oxide to form 2-(2-sec-butylphenoxy)ethanol. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydroxide or other strong bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-sec-butylphenoxy)ethyl]-2-butanamine oxalate
- N-[2-(2-sec-butylphenoxy)ethyl]-2-butanamine ethanedioate
Uniqueness
N’-[2-(2-sec-butylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O.C2H2O4/c1-5-14(2)15-8-6-7-9-16(15)19-13-11-17-10-12-18(3)4;3-1(4)2(5)6/h6-9,14,17H,5,10-13H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWABPBNQMRKGJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.